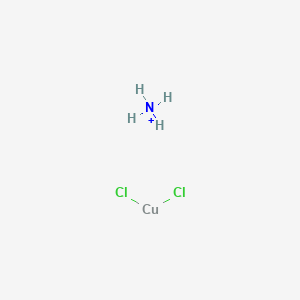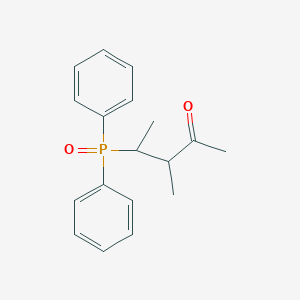
3-(sec-Butyl)-6-methylpyrimidine-2,4(1H,3H)-dione, sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(sec-Butyl)-6-methylpyrimidine-2,4(1H,3H)-dione, sodium salt is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is known for its various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(sec-Butyl)-6-methylpyrimidine-2,4(1H,3H)-dione, sodium salt typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of sec-butylamine with ethyl acetoacetate, followed by cyclization with urea under acidic conditions to form the pyrimidine ring. The final step involves the neutralization of the resulting compound with sodium hydroxide to obtain the sodium salt form.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and pH to achieve the desired product efficiently.
化学反应分析
Types of Reactions
3-(sec-Butyl)-6-methylpyrimidine-2,4(1H,3H)-dione, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
科学研究应用
3-(sec-Butyl)-6-methylpyrimidine-2,4(1H,3H)-dione, sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
作用机制
The mechanism of action of 3-(sec-Butyl)-6-methylpyrimidine-2,4(1H,3H)-dione, sodium salt involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA synthesis, thereby affecting cell proliferation.
相似化合物的比较
Similar Compounds
5-Bromo-1-sec-butyl-4-methyl-6-oxopyrimidin-2-olate: Similar in structure but contains a bromine atom.
2,4-Dioxo-6-methylpyrimidine: Lacks the sec-butyl group but shares the pyrimidine core.
Uniqueness
3-(sec-Butyl)-6-methylpyrimidine-2,4(1H,3H)-dione, sodium salt is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the sec-butyl group and the sodium salt form enhances its solubility and reactivity compared to similar compounds.
属性
CAS 编号 |
65208-42-6 |
|---|---|
分子式 |
C9H13N2NaO2 |
分子量 |
204.20 g/mol |
IUPAC 名称 |
sodium;6-methyl-3-(2-methylpropyl)pyrimidin-1-ide-2,4-dione |
InChI |
InChI=1S/C9H14N2O2.Na/c1-6(2)5-11-8(12)4-7(3)10-9(11)13;/h4,6H,5H2,1-3H3,(H,10,12,13);/q;+1/p-1 |
InChI 键 |
OJDHKVOCMUSNKO-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC(=O)N(C(=O)[N-]1)CC(C)C.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1(2H)-Naphthalenone, 2-[(3,4-dichlorophenyl)methylene]-3,4-dihydro-](/img/structure/B14469111.png)
![2-[4-(Benzyloxy)phenyl]-7-methoxy-4H-1-benzopyran-4-one](/img/structure/B14469116.png)
![Benzoic acid, 2-[(3-bicyclo[2.2.1]hept-2-yl-2-methylpropylidene)amino]-, methyl ester](/img/structure/B14469124.png)




![N-[1-(Pyridin-2-yl)ethylidene]piperidine-1-carbohydrazonothioic acid](/img/structure/B14469162.png)

